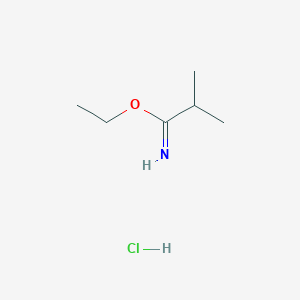

Ethyl 2-methylpropanecarboximidate hydrochloride

Description

Historical Context and Discovery Timeline

The historical foundation of ethyl 2-methylpropanecarboximidate hydrochloride traces back to the pioneering work of German chemist Adolf Pinner, who first described the fundamental reaction mechanism for imidate synthesis in 1877. Adolf Pinner, born on August 31, 1842, in Wronke, Prussia, and educated at the University of Berlin where he received his doctorate in chemistry in 1867, established the theoretical framework for what would become known as the Pinner reaction. His seminal publications between 1877 and 1897, particularly his essays "Ueber Imidoäther" published in "Annalen der Chemie" and "Berichte der Deutschen Chemischen Gesellschaft," laid the groundwork for understanding imidate chemistry and its derivatives.

The Pinner reaction, as documented in his original work with Klein in 1877, describes the acid-catalyzed reaction of nitriles with alcohols to form imino ester salts, commonly referred to as Pinner salts. In their landmark experiment, Pinner and Klein passed anhydrous gaseous hydrogen chloride through a mixture of isobutyl alcohol and benzonitrile, resulting in the precipitation of a crystalline product identified as an imidate hydrochloride. This foundational discovery established the mechanistic understanding that begins with protonation of the nitrile by strong acid hydrogen chloride, leading to a highly activated nitrilium cation that can be subsequently attacked by the alcohol component.

The specific development of ethyl 2-methylpropanecarboximidate hydrochloride emerged from subsequent refinements of the Pinner methodology throughout the late nineteenth and early twentieth centuries. The compound represents a direct application of Pinner's principles, utilizing 2-methylpropanenitrile as the nitrile substrate and ethanol as the alcohol component in the presence of hydrogen chloride gas. Historical chemical literature indicates that various transformations became possible with imidate hydrochlorides, including hydrolysis at low pH to yield carboxylic esters, basic hydrolysis to produce imidates, reactions with amines to furnish amidinium compounds, and reactions with alcohols to generate orthoesters.

Academic Significance in Organic Chemistry

Ethyl 2-methylpropanecarboximidate hydrochloride occupies a position of considerable academic significance within organic chemistry due to its role as a versatile synthetic intermediate containing ambiphilic reactivity. The compound exemplifies the broader class of imidates, which serve as pharmaceutically relevant synthons despite their traditional challenges related to inherent instability. Recent systematic studies have demonstrated that certain imidate hydrogen chloride salts, including ethyl 2-methylpropanecarboximidate hydrochloride, exhibit exceptional tolerance to hydrolysis, thereby improving process control and facilitating downstream transformations in synthetic organic chemistry.

The academic importance of this compound extends beyond its synthetic utility to encompass fundamental studies in reaction mechanism and stereochemistry. Research published in 2025 has highlighted the enhanced stability characteristics of butyl imidates compared to their ethyl congeners, addressing critical practical challenges such as solubility, hydrolysis resistance, and impurity formation. These findings have direct implications for understanding the structure-activity relationships within the imidate family, with ethyl 2-methylpropanecarboximidate hydrochloride serving as a benchmark compound for comparative studies.

The compound's significance in modern organic chemistry is further underscored by its involvement in Lewis acid-promoted Pinner reactions, where alternative methodologies have been developed to circumvent the harsh reaction conditions traditionally associated with gaseous hydrogen chloride. Contemporary research has demonstrated that trimethylsilyl triflate can serve as an effective Lewis acid for promoting imidate formation, with optimal results achieved using two equivalents of the Lewis acid catalyst. These methodological advances have expanded the synthetic accessibility of ethyl 2-methylpropanecarboximidate hydrochloride and related compounds.

The compound's academic relevance is further demonstrated through its utility in mechanistic studies of nucleophilic addition reactions. Ethyl 2-methylpropanecarboximidate hydrochloride serves as an excellent substrate for investigating the reactivity patterns of imidate functionality toward various nucleophiles, including water, ammonia, amines, and hydrogen sulfide. These studies have contributed significantly to the understanding of how electronic and steric factors influence the reactivity of imidates, providing valuable insights for the design of new synthetic methodologies.

Contemporary research has also highlighted the role of ethyl 2-methylpropanecarboximidate hydrochloride in multikilogram synthetic campaigns, where optimization of reaction conditions and anti-solvent selection has resulted in general and scalable approaches to access imidate hydrochloride salts in high yield. These large-scale applications have demonstrated the compound's practical importance in pharmaceutical and fine chemical manufacturing, where reliable and reproducible synthetic methods are essential for commercial viability.

Properties

IUPAC Name |

ethyl 2-methylpropanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-4-8-6(7)5(2)3;/h5,7H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNZWFFRNHYXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510613 | |

| Record name | Ethyl 2-methylpropanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52070-18-5 | |

| Record name | Ethyl 2-methylpropanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-methylpropanecarboximidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Ester Intermediate

The precursor ethyl 2-methylpropanoate is typically synthesized via esterification of 2-methylpropanoic acid with ethanol under acidic conditions or by halogenation followed by esterification. For example, a related ester, ethyl 2-bromopropionate, has been synthesized via halogenation of propionic acid derivatives followed by esterification with ethanol, involving:

- Chlorination of propionic acid using sulfur oxychloride and red phosphorus as a catalyst.

- Bromination with dry bromine under reflux conditions.

- Subsequent esterification with dehydrated ethanol in a bromination-resistant reactor with stirring and controlled heating.

- Purification steps including filtration, washing with sodium bicarbonate solution, and vacuum distillation to obtain high purity ester.

Although this example is for ethyl 2-bromopropionate, the methodology is adaptable for preparing ethyl 2-methylpropanoate, the precursor to the imidate.

Conversion to Ethyl 2-methylpropanecarboximidate

The conversion of the ester to the amidine involves reaction with ammonia or an amine source under controlled conditions to form the imidate intermediate. This step typically requires:

- Reaction of the ester with an ammonia source or ammonium salt.

- Use of anhydrous solvents or controlled moisture conditions to avoid hydrolysis.

- Temperature control to optimize yield and avoid side reactions.

This method is consistent with standard amidine synthesis from esters via imidate intermediates.

Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt of ethyl 2-methylpropanecarboximidate, which is achieved by:

- Treating the free base imidate with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- Precipitation or crystallization of the hydrochloride salt.

- Filtration and drying to obtain the pure hydrochloride salt.

This salt formation enhances the compound’s stability and facilitates handling.

Data Table Summarizing Preparation Steps

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| Esterification | 2-Methylpropanoic acid + Ethanol + Acid catalyst | Ester formation via Fischer esterification or halogenation followed by esterification | Ethyl 2-methylpropanoate (ester intermediate) |

| Imidate Formation | Ester + Ammonia or ammonium salt, anhydrous solvent | Conversion of ester to ethyl 2-methylpropanecarboximidate (free base) | Imidate intermediate |

| Hydrochloride Salt Formation | Imidate + HCl gas or aqueous HCl | Formation of ethyl 2-methylpropanecarboximidate hydrochloride salt | Stable hydrochloride salt |

Research Findings and Optimization Notes

Purity and Yield : Ester intermediates prepared via halogenation and esterification show high purity (>95%) when purified by vacuum distillation and washing with sodium bicarbonate solution, minimizing acidic impurities.

Reactor Materials : Use of bromination-resistant enamel reactors with agitators and reflux condensers is recommended for esterification and halogenation steps to prevent corrosion and ensure uniform mixing.

Temperature Control : Maintaining reflux temperatures between 85-95°C during halogenation and esterification is critical for optimal conversion and to prevent side reactions.

Hydrochloride Salt Stability : Formation of the hydrochloride salt improves compound stability and handling safety, which is essential for storage and subsequent synthetic applications.

Environmental and Safety Considerations : Tail gas absorption systems for hydrogen chloride release during esterification help minimize environmental impact and improve safety protocols.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 2-methylpropanecarboximidate hydrochloride is expected to undergo hydrolysis under acidic or basic conditions, yielding corresponding amides or carboxylic acid derivatives.

-

Acidic Hydrolysis : Protonation of the imidate oxygen enhances electrophilicity, leading to nucleophilic attack by water. This forms a tetrahedral intermediate that collapses to release ethanol and generate 2-methylpropanecarboximidic acid, which further hydrolyzes to 2-methylpropanoic acid .

-

Basic Hydrolysis : Deprotonation in alkaline media accelerates hydrolysis, producing carboxylate salts. For example, treatment with aqueous NaOH may yield sodium 2-methylpropanoate .

Table 1: Hydrolysis Pathways

| Condition | Product | Mechanism |

|---|---|---|

| Acidic (H⁺) | 2-Methylpropanoic acid | Nucleophilic acyl substitution |

| Basic (OH⁻) | Sodium 2-methylpropanoate | Base-catalyzed hydrolysis |

Nucleophilic Substitution

The imidate group acts as an electrophilic carbon, facilitating nucleophilic attack. This reactivity is exploited in synthesizing heterocycles or substituted amines.

-

Reaction with Amines : Primary or secondary amines displace the ethoxy group, forming substituted amidines. For instance, reaction with benzylamine yields N-benzyl-2-methylpropanecarboximidamide .

-

Grignard Reagents : Grignard reagents (e.g., RMgX) add to the imidate carbon, generating ketones after workup. This mirrors the reactivity of esters in Grignard reactions .

Equation :

Condensation Reactions

Imidates participate in cyclocondensation with bifunctional nucleophiles.

-

With Hydrazines : Forms pyrazole or triazole derivatives. For example, condensation with hydrazine hydrate could yield 3-(2-methylpropanoyl)-1H-pyrazole .

-

Thiols : Thiols attack the imidate carbon, producing thioamides. This is analogous to reactions of ethyl 2-(oxazolin-2-yl)alkanoates with sulfur nucleophiles .

Table 2: Condensation Products

| Nucleophile | Product Class | Example |

|---|---|---|

| Hydrazine | Pyrazole derivatives | 3-(2-Methylpropanoyl)-1H-pyrazole |

| Thiophenol | Thioamides | N-Phenyl-2-methylpropanethioamide |

Salt Formation and Stability

As a hydrochloride salt, the compound exhibits enhanced stability compared to its free base.

-

Ionic Liquid Interactions : In chloride-rich environments (e.g., ionic liquids), the hydrochloride form may act as a chlorinating agent, transferring Cl⁻ in nucleophilic substitutions .

-

Thermal Decomposition : Heating above 150°C may induce decomposition to volatile products like ethyl chloride and 2-methylpropanenitrile, though experimental data are lacking .

Scientific Research Applications

Applications in Scientific Research

-

Pharmaceutical Development

- Ethyl 2-methylpropanecarboximidate hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to form stable bonds with other molecules makes it useful in drug design.

- For instance, it has been utilized in the synthesis of xanthine oxidase inhibitors, which are important for treating conditions like gout and hyperuricemia.

-

Biochemical Studies

- The compound is used in biochemical assays to study enzyme activity and inhibition. Its interaction with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets.

-

Material Science

- In material science, ethyl 2-methylpropanecarboximidate hydrochloride can be employed to modify polymer properties, enhancing their performance in various applications such as coatings and adhesives.

Case Study 1: Synthesis of Xanthine Oxidase Inhibitors

A study demonstrated the use of ethyl 2-methylpropanecarboximidate hydrochloride in synthesizing a novel xanthine oxidase inhibitor. The compound was reacted with various amines to yield derivatives that exhibited significant inhibitory activity against xanthine oxidase, suggesting potential for gout treatment.

Case Study 2: Enzyme Inhibition Studies

Research focused on the biochemical application of ethyl 2-methylpropanecarboximidate hydrochloride revealed its effectiveness as an enzyme inhibitor. The compound was tested against several enzymes, showing promising results that indicate its potential as a lead compound for further drug development.

Data Table: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Synthesis of xanthine oxidase inhibitors |

| Biochemical Studies | Assay for enzyme activity | Inhibition studies |

| Material Science | Modification of polymer properties | Enhanced coatings |

Mechanism of Action

The mechanism of action of ethyl 2-methylpropanecarboximidate hydrochloride involves its role as an electrophile in various chemical reactions. It reacts with nucleophiles to form stable products. In biological systems, it can inhibit proteases by forming stable complexes with the enzyme’s active site, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2-methylpropanecarboximidate hydrochloride with structurally or functionally related compounds:

Key Comparisons :

Structural Complexity and Functional Groups: Ethyl 2-methylpropanecarboximidate hydrochloride features a branched alkyl chain, enhancing steric bulk compared to the linear-chain ethyl 2-hydroxypropanimidoate hydrochloride . The hydroxyl group in the latter may increase hydrogen-bonding capacity, affecting solubility and reactivity. Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride incorporates a rigid cyclopentane ring, which likely improves metabolic stability compared to acyclic analogs like Ethyl 2-methylpropanecarboximidate hydrochloride .

Molecular Weight and Solubility :

- Ethyl 2-methylpropanecarboximidate hydrochloride (MW ~180.65) is smaller than H-7 hydrochloride (MW 403.31), suggesting better membrane permeability but lower target specificity .

- The hydrochloride salt form in all listed compounds improves aqueous solubility compared to their free-base counterparts.

Applications: While Ethyl 2-methylpropanecarboximidate hydrochloride is primarily a synthetic intermediate, H-7 hydrochloride and related H-series compounds are well-documented as kinase inhibitors with proven biological activity . Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride’s cyclic structure makes it a candidate for drug discovery, particularly in central nervous system (CNS) therapeutics .

Synthetic Methods :

- Ethyl 2-methylpropanecarboximidate hydrochloride may be synthesized via Pinner reaction (imidate formation from nitriles) or carbodiimide-mediated coupling, similar to glycine ethyl ester hydrochloride synthesis described in .

- H-series inhibitors require multi-step sulfonylation and piperazine functionalization, reflecting greater synthetic complexity .

Research Findings and Limitations

- Ethyl 2-methylpropanecarboximidate hydrochloride: No direct pharmacological studies are reported. Its utility is inferred from structural analogs, such as ethyl imidate derivatives used in peptide modifications .

- Contradictions : confirms commercial availability but lacks experimental data, highlighting reliance on structural extrapolation for properties like stability or reactivity.

- Critical Knowledge Gaps: Detailed spectroscopic data (e.g., NMR, IR) and thermodynamic parameters (e.g., logP, pKa) are absent for Ethyl 2-methylpropanecarboximidate hydrochloride, necessitating further characterization.

Biological Activity

Ethyl 2-methylpropanecarboximidate hydrochloride, a compound with the chemical formula C₅H₁₂ClN₃O, has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Ethyl 2-methylpropanecarboximidate hydrochloride is synthesized through various methods, often involving the reaction of ethyl 2-methylpropanoate with appropriate amines under acidic conditions. The resulting compound is characterized by its hydrochloride salt form, enhancing its solubility and stability in biological systems. The synthesis process typically yields high purity, making it suitable for biological assays.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-methylpropanecarboximidate hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of carboximidates possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 125 to 500 μg/mL against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Cytotoxicity and Cancer Research

The cytotoxic effects of ethyl 2-methylpropanecarboximidate hydrochloride have been evaluated in several cancer cell lines. Preliminary findings suggest moderate cytotoxic activity against human liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines, with IC₅₀ values indicating promising potential for further development as an anticancer agent .

| Cell Line | IC₅₀ Value (μM) |

|---|---|

| WRL-68 | 86 |

| Caco2 | TBD |

| MCF-7 | TBD |

| PC-3 | TBD |

The proposed mechanism of action for ethyl 2-methylpropanecarboximidate hydrochloride involves the inhibition of key enzymes involved in cellular processes. Similar compounds have been shown to interact with phosphodiesterases (PDEs), which play critical roles in modulating cyclic nucleotide levels within cells. This modulation can influence various signaling pathways related to inflammation, cognition, and cellular proliferation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of carboximidate derivatives against E. coli and Bacillus subtilis, demonstrating that structural modifications can enhance antimicrobial potency .

- Cytotoxicity Assessment : In vitro assays conducted on MCF-7 cells revealed that ethyl 2-methylpropanecarboximidate hydrochloride exhibits a dose-dependent response, suggesting potential for development as a chemotherapeutic agent .

- Pharmacological Potential : Research focusing on PDE inhibition has indicated that compounds similar to ethyl 2-methylpropanecarboximidate hydrochloride can reduce inflammatory responses and enhance neuroplasticity, supporting their use in treating neurological disorders .

Q & A

Q. What are the established synthetic routes for Ethyl 2-methylpropanecarboximidate hydrochloride, and what critical reaction conditions must be controlled?

- The compound is typically synthesized via carbodiimide-mediated coupling of ethyl esters with amines under anhydrous conditions. For example, similar imidate hydrochlorides are prepared using reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in dichloromethane, with triethylamine as a base to neutralize HCl byproducts. Temperature control (e.g., 0°C initiation followed by room-temperature stirring) and inert atmospheres (argon) are critical to minimize side reactions .

- Key characterization methods include NMR (e.g., verifying imidate proton shifts at δ 8–9 ppm) and mass spectrometry (to confirm molecular ion peaks matching the molecular formula). Structural analogs in pharmaceutical standards (e.g., ethylphenidate hydrochloride) highlight the importance of chloride counterion verification via ion chromatography .

Q. How can researchers validate the purity of Ethyl 2-methylpropanecarboximidate hydrochloride, and what regulatory standards apply?

- Purity assessment requires HPLC with UV detection (e.g., 220–254 nm), using pharmacopeial impurity standards (e.g., EP/ICH guidelines) to quantify residual solvents, unreacted starting materials, or degradation products. For example, impurity profiling of related hydrochlorides like methylphenidate HCl involves spiking with certified reference materials (CRMs) such as ethylphenidate hydrochloride to calibrate retention times .

- Regulatory compliance mandates adherence to ISO/IEC 17043 for analytical method validation, including precision (RSD <2%) and accuracy (spike recovery 98–102%) .

Advanced Research Questions

Q. What strategies optimize the yield of Ethyl 2-methylpropanecarboximidate hydrochloride in scalable syntheses, and how are competing side reactions mitigated?

- Yield optimization involves kinetic vs. thermodynamic control: lower temperatures (0–5°C) favor imidate formation over hydrolysis, while excess ethyl chloroformate drives the reaction to completion. Solvent selection (e.g., THF or DMF) impacts reaction rates and byproduct solubility. For example, analogs like 2-((2-chloroethyl)amino)ethanol hydrochloride require strict pH control (pH 6–7) to prevent N-alkylation side products .

- Advanced techniques like in situ FTIR monitoring can track imine intermediate formation, enabling real-time adjustments .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Discrepancies often arise from polymorphic forms or hydration states. For instance, storage conditions (e.g., -20°C under inert atmosphere vs. ambient temperature) significantly affect stability, as seen in analogs like ethyl 2-ethoxy-2-iminoacetate hydrochloride, which degrades rapidly at >4°C .

- Systematic studies using DSC (differential scanning calorimetry) and PXRD (powder X-ray diffraction) can identify dominant crystalline phases, while accelerated stability testing (40°C/75% RH for 6 months) quantifies degradation kinetics .

Q. What mechanistic insights explain the reactivity of Ethyl 2-methylpropanecarboximidate hydrochloride in nucleophilic substitution reactions?

- The imidate group acts as an electrophile, with the nitrogen lone pair stabilizing transition states during nucleophilic attack. Computational studies (DFT calculations) on similar compounds, such as methyl cyclopropanecarboximidate hydrochloride, reveal that steric hindrance from the 2-methylpropane group slows SN2 pathways, favoring SN1 mechanisms in polar aprotic solvents .

- Kinetic isotope effects (KIEs) and Hammett plots further elucidate substituent effects on reaction rates .

Q. How should researchers design experiments to analyze trace impurities in batches synthesized via divergent routes?

- Orthogonal analytical methods are essential: LC-MS/MS identifies impurities at ppm levels, while 2D NMR (e.g., HSQC, HMBC) assigns structures to unknown peaks. For example, impurity E in methylphenidate hydrochloride (ethylphenidate HCl) is quantified using CRMs with ≤0.15% relative response factors .

- Design of Experiments (DoE) approaches, such as factorial designs, evaluate the impact of variables (e.g., reaction time, solvent ratio) on impurity profiles .

Methodological and Critical Analysis Questions

Q. What statistical approaches are recommended for validating reproducibility in synthetic protocols for this compound?

- Use ANOVA to compare batch-to-batch variability in yield and purity. For example, a three-batch validation study with n=3 replicates per batch ensures RSD <5% for critical parameters. Outlier detection (e.g., Grubbs’ test) identifies non-conforming batches .

- Robustness testing (e.g., ±10% variation in reagent stoichiometry) confirms method resilience, as applied in impurity testing of articaine derivatives .

Q. How can researchers reconcile conflicting spectral data (e.g., NMR shifts) reported in literature for this compound?

- Cross-validate using certified reference materials (CRMs) from pharmacopeial sources (e.g., LGC Standards). For example, discrepancies in ethylphenidate HCl NMR data were resolved by comparing against EP-grade CRMs, which confirmed solvent-induced shift variations (CDCl3 vs. D2O) .

- Collaborative interlaboratory studies (e.g., via ISO 17025 accreditation) harmonize analytical practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.